1,1,1-trifluorohex-2-ene
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Overview
Description
1,1,1-Trifluorohex-2-ene: is an organic compound with the molecular formula C6H9F3 . It is a fluorinated alkene, characterized by the presence of three fluorine atoms attached to the first carbon of the hexene chain. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluorohex-2-ene can be synthesized through several methods. One common approach involves the fluorination of hex-2-ene using a fluorinating agent such as hydrogen fluoride (HF) or fluorine gas (F2) under controlled conditions. The reaction typically requires a catalyst, such as antimony pentachloride (SbCl5) , to facilitate the fluorination process .
Industrial Production Methods: In industrial settings, the production of this compound often involves the fluorination of hex-2-ene in a continuous flow reactor. This method ensures a consistent and high yield of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the fluorination process and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluorohex-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding or .
Reduction: Reduction of this compound can be achieved using reducing agents like or , leading to the formation of .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Amines, Thiols
Major Products Formed:
Oxidation: Epoxides, Carboxylic acids
Reduction: Fluorinated alcohols
Substitution: Fluorinated amines, Thiols
Scientific Research Applications
1,1,1-Trifluorohex-2-ene has a wide range of applications in scientific research, including:
Chemistry: It is used as a in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of and . Its fluorinated nature allows researchers to probe the effects of fluorine substitution on biological activity.
Medicine: this compound is investigated for its potential use in the development of . Fluorine atoms can enhance the metabolic stability and bioavailability of drug molecules.
Mechanism of Action
The mechanism of action of 1,1,1-trifluorohex-2-ene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms in the compound enhances its electronegativity and lipophilicity , allowing it to interact with biological membranes and proteins . The compound can form hydrogen bonds and van der Waals interactions with target molecules, influencing their structure and function .
Comparison with Similar Compounds
- 1,1,2-Trifluorohex-1-ene
- 1,1,1-Trifluoro-2-hexene
Comparison: 1,1,1-Trifluorohex-2-ene is unique due to the position of the fluorine atoms on the first carbon of the hexene chain. This positioning imparts distinct chemical properties, such as increased electronegativity and reactivity , compared to similar compounds like 1,1,2-trifluorohex-1-ene and 1,1,1-trifluoro-2-hexene. These differences make this compound particularly valuable in applications requiring specific reactivity and stability .
Properties
Molecular Formula |
C6H9F3 |
---|---|
Molecular Weight |
138.13 g/mol |
IUPAC Name |
1,1,1-trifluorohex-2-ene |
InChI |
InChI=1S/C6H9F3/c1-2-3-4-5-6(7,8)9/h4-5H,2-3H2,1H3 |
InChI Key |
RDOOLLOGNZMZOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC(F)(F)F |
Origin of Product |
United States |
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